molecular formula C8H15NOS2 B219069 (3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol CAS No. 121702-93-0

(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol

Cat. No. B219069
CAS RN: 121702-93-0
M. Wt: 205.3 g/mol
InChI Key: BHJXMJSQJLEOMC-GJMOJQLCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol is a compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol and its derivatives exhibit inhibitory activities toward specific enzymes, such as glycosidases. For instance, a study by Popowycz et al. (2001) demonstrated that certain derivatives selectively inhibit alpha-mannosidase from jack bean, suggesting potential therapeutic applications in treating disorders related to enzyme malfunction (Popowycz et al., 2001).

Synthesis and Chemical Properties

Studies have focused on the synthesis and chemical properties of related compounds. Goli et al. (1994) described a method for synthesizing (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from N-protected (2S)-3,4-dehydroproline methyl esters, highlighting the chemical versatility of these compounds (Goli et al., 1994).

Potential in Drug Discovery

The compound and its analogs have potential applications in drug discovery. For instance, Yoshida et al. (1996) synthesized (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, demonstrating its applicability in the synthesis of biologically active compounds (Yoshida et al., 1996).

Asymmetric Synthesis and Catalysis

These compounds play a role in asymmetric synthesis and catalysis. Ruiz-Olalla et al. (2015) described the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates, which belong to the same class of compounds, as catalysts for asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).

Neuroprotection and Receptor Agonism

Compounds in this class have shown potential in neuroprotection. A study by Battaglia et al. (1998) found that aminopyrrolidine derivatives, similar in structure to the compound , can protect neurons against excitotoxic degeneration, suggesting their role in developing neuroprotective drugs (Battaglia et al., 1998).

Antioxidant and Anti-inflammatory Properties

The antioxidant and anti-inflammatory properties of related compounds have been explored. Venkatraman et al. (2004) synthesized novel thiazolidinedione derivatives of α-lipoic acid, showing potent activation of peroxisome proliferator-activated receptor gamma (PPARγ) and suggesting their use in treating inflammatory skin conditions (Venkatraman et al., 2004).

Biological Activity and Insecticide Potential

The biological activity of 1,3-dithiolane-containing compounds, a class to which the compound belongs, has been studied for potential use as insecticides. Li et al. (2013) synthesized 1,3-dithiolane-containing nitromethylene derivatives and evaluated their insecticidal activity, indicating their potential in pest control (Li et al., 2013).

properties

CAS RN

121702-93-0

Product Name

(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol

Molecular Formula

C8H15NOS2

Molecular Weight

205.3 g/mol

IUPAC Name

(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol

InChI

InChI=1S/C8H15NOS2/c1-9-4-2-3-6(9)8-7(10)5-11-12-8/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m1/s1

InChI Key

BHJXMJSQJLEOMC-GJMOJQLCSA-N

Isomeric SMILES

CN1CCC[C@@H]1[C@@H]2[C@H](CSS2)O

SMILES

CN1CCCC1C2C(CSS2)O

Canonical SMILES

CN1CCCC1C2C(CSS2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol
Reactant of Route 2
(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol
Reactant of Route 3
(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol
Reactant of Route 4
(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol
Reactant of Route 5
(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol
Reactant of Route 6
(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.